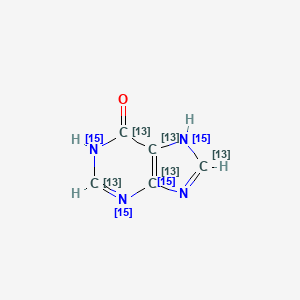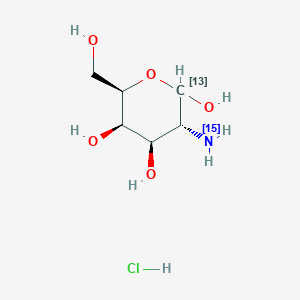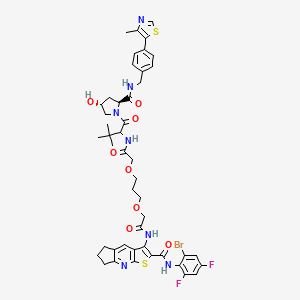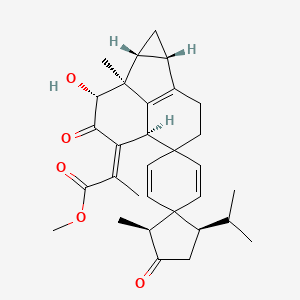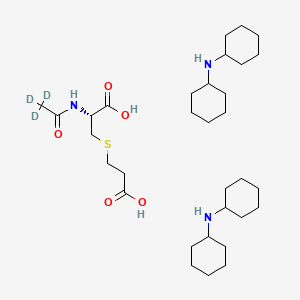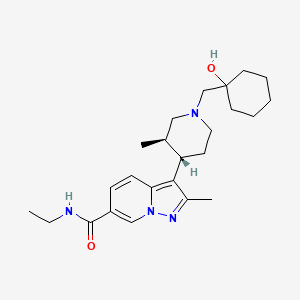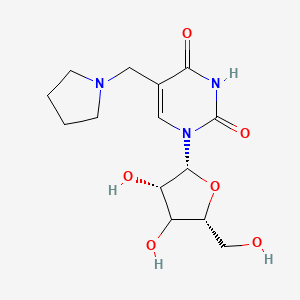
27-Methyl withaferin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
27-Methyl withaferin A is a derivative of withaferin A, a prominent withanolide found in the plant Withania somnifera, commonly known as Ashwagandha. Withanolides are steroidal lactones with a wide range of biological activities. This compound has garnered significant attention due to its potential therapeutic properties, including anticancer, anti-inflammatory, and immunomodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 27-Methyl withaferin A involves several steps, starting from the extraction of withaferin A from Withania somnifera. The methylation of withaferin A at the 27th position can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically requires a solvent like dimethylformamide or tetrahydrofuran and a base such as potassium carbonate or sodium hydride .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of withaferin A from Withania somnifera, followed by chemical modification. The process includes purification steps such as column chromatography and recrystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 27-Methyl withaferin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized withanolide derivatives.
Reduction: Reduced withanolide derivatives.
Substitution: Substituted withanolide derivatives.
Scientific Research Applications
Mechanism of Action
27-Methyl withaferin A exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by activating pro-apoptotic proteins such as Bax and inhibiting anti-apoptotic proteins like Bcl-2.
Anti-inflammatory Activity: The compound inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines and mediators.
Immunomodulatory Activity: It modulates the immune response by affecting the activity of immune cells such as macrophages and T cells.
Comparison with Similar Compounds
Withaferin A: The parent compound with similar biological activities but without the methyl group at the 27th position.
Withanolide D: Another withanolide with structural similarities but different biological activities.
Withanone: A withanolide with distinct anticancer and anti-inflammatory properties
Uniqueness of 27-Methyl Withaferin A:
- The presence of the methyl group at the 27th position enhances its biological activity and specificity compared to withaferin A.
- It exhibits a broader spectrum of anticancer activity and improved pharmacokinetic properties .
Properties
Molecular Formula |
C29H40O6 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(methoxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |
InChI |
InChI=1S/C29H40O6/c1-15-12-22(34-26(32)18(15)14-33-5)16(2)19-6-7-20-17-13-25-29(35-25)24(31)9-8-23(30)28(29,4)21(17)10-11-27(19,20)3/h8-9,16-17,19-22,24-25,31H,6-7,10-14H2,1-5H3/t16-,17-,19+,20-,21-,22+,24-,25+,27+,28-,29+/m0/s1 |
InChI Key |
WAHNVOUQDPFMED-OBCSTTLTSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)COC |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B12406892.png)
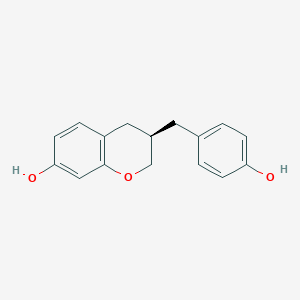
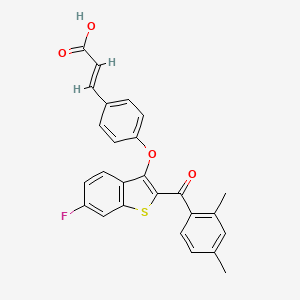
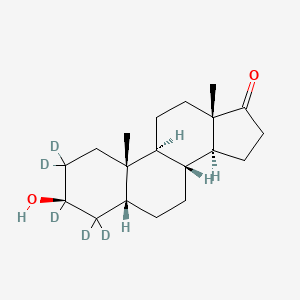
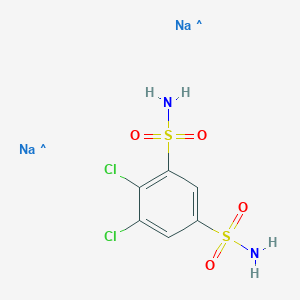
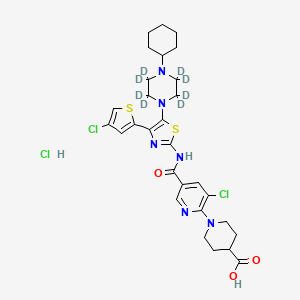
![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)
